![molecular formula C16H14N2O3 B1429360 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 942195-83-7](/img/structure/B1429360.png)
4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Overview
Description
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is an organic compound with a significant imidazole ring structure The benzyloxy group adds a dimension of complexity, often giving rise to varied chemical properties and biological activities
Mechanism of Action
Benzimidazoles
are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety . They have been extensively explored for their pharmacological properties and are used in a wide range of therapeutic applications .
Target of action
Benzimidazoles have been found to interact with various enzymes involved in a wide range of therapeutic uses . The specific targets would depend on the particular benzimidazole derivative and its functional groups.
Mode of action
The mode of action of benzimidazoles can vary widely depending on their specific structure and the target they interact with. Some benzimidazoles inhibit enzymes, while others may interact with cell structures or DNA .
Biochemical pathways
Benzimidazoles can affect various biochemical pathways depending on their specific targets. For example, some benzimidazoles used as antiparasitic drugs disrupt microtubule formation, affecting cell division and glucose uptake .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazoles can vary depending on their specific structure. Some benzimidazoles have good oral bioavailability and can be widely distributed in the body .
Result of action
The molecular and cellular effects of benzimidazoles depend on their specific targets and mode of action. They can lead to cell death in parasites, inhibit the growth of bacteria, or block the action of enzymes .
Action environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid involves several steps, generally starting with a benzo[d]imidazole derivative.
Nitration: : Introducing a nitro group into the parent compound.
Reduction: : Converting the nitro group to an amino group.
Benzylation: : Adding the benzyloxy group via a substitution reaction.
Carboxylation: : Finally, introducing the carboxylic acid group.
Industrial Production Methods: Industrial production typically involves optimizing these steps for large-scale synthesis, focusing on yield and cost-effectiveness. Catalysts and specific reaction conditions like temperature and pH are adjusted to maximize efficiency.
Chemical Reactions Analysis
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid undergoes various reactions:
Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or acids. Reduction : Reduction might target the carboxylic group, reducing it to an alcohol. Substitution : Substituting reactions at the imidazole ring or the benzyloxy group are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, catalytic hydrogenation.
Substitution: Halides, nucleophiles under basic or acidic conditions.
Major Products
Oxidation of the benzyloxy group results in benzaldehyde or benzoic acid derivatives.
Reduction of the carboxylic acid to alcohol results in benzyl alcohol derivatives.
Substitution leads to a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid has been explored for various applications:
Chemistry: : Used as an intermediate in synthesizing more complex organic compounds. Biology : Studied for potential enzyme inhibition properties. Medicine : Investigated for anti-cancer and anti-microbial properties. Industry : Utilized in creating advanced materials with specific chemical resistances.
Comparison with Similar Compounds
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid can be compared with other benzimidazole derivatives like:
2-Methylbenzimidazole: : Lacks the benzyloxy group, making it less versatile.
4-Hydroxy-2-methylbenzimidazole: : Has a hydroxyl instead of a benzyloxy group, affecting its reactivity.
6-Carboxy-2-methylbenzimidazole: : Has no benzyloxy group, limiting its applications compared to the original compound.
Each of these derivatives has unique properties and applications, but the inclusion of the benzyloxy group in our compound adds to its uniqueness, expanding its utility in various fields.
That's a deep dive into this compound. Any other compounds you’re curious about?
Properties
IUPAC Name |
2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-17-13-7-12(16(19)20)8-14(15(13)18-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVXSXAHKPXTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
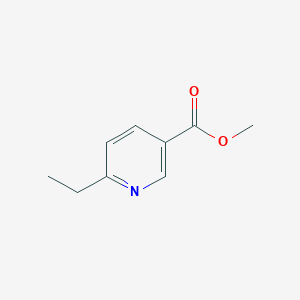
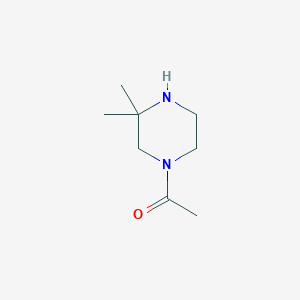
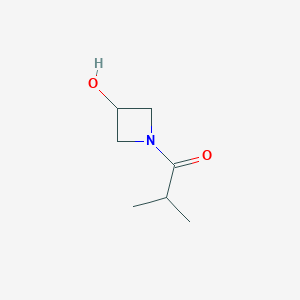
![Spiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)
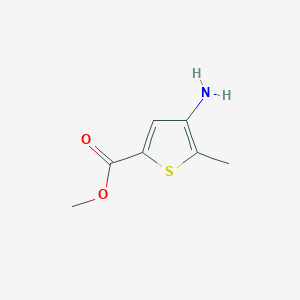
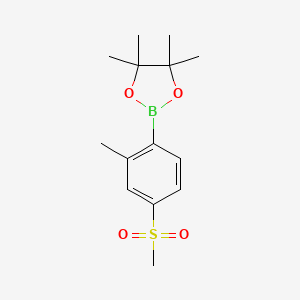
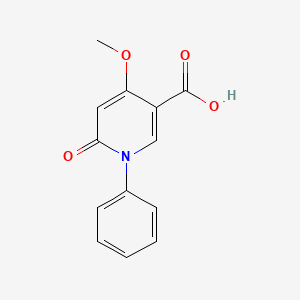

![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)

![tert-Butyl 3-(hydroxymethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1429298.png)
![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)

